2,4-Dichloro-3-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

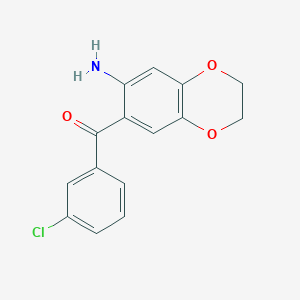

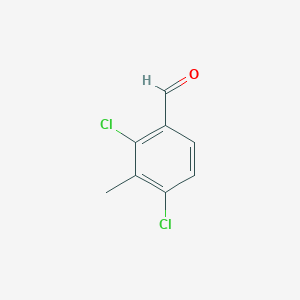

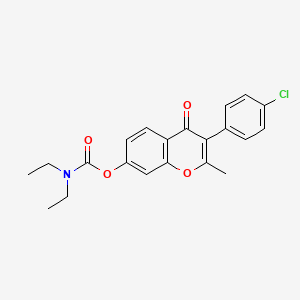

2,4-Dichloro-3-methylbenzaldehyde is a crystalline compound often used in the synthesis of organic chemicals. It has a molecular formula of C8H6Cl2O and a molecular weight of 189.04 .

Molecular Structure Analysis

The IUPAC name for 2,4-Dichloro-3-methylbenzaldehyde is the same, and its InChI code is1S/C8H6Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 . The compound has a melting point of 49-50°C . Physical And Chemical Properties Analysis

2,4-Dichloro-3-methylbenzaldehyde is a solid compound with a melting point of 49-50°C . It has a molecular weight of 189.04 .Scientific Research Applications

1. Catalysis and Chemical Synthesis

- 2,4-Dichloro-3-methylbenzaldehyde and similar compounds are used in catalysis and chemical synthesis. For instance, copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water at room temperature has been studied, showing high yields and functional group tolerance (Jiang-Ping Wu et al., 2016). Additionally, basic carbons as catalysts in the condensation of benzaldehyde and substituted benzaldehydes have been researched, with applications in pharmaceuticals (Elizabeth Perozo-Rondón et al., 2006).

2. Chemical Reaction Studies

- Research on the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol has been conducted to understand the pathway of intermediate reactions (M. Yusuf & Ahmad Kamil Nasution, 2022).

3. Analytical Chemistry

- In analytical chemistry, the separation of chlorinated 4-hydroxybenzaldehydes on a capillary column is a significant area of study. This includes understanding the retention behavior of these compounds (I. Korhonen & J. Knuutinen, 1984).

4. Environmental Applications

- Halogenated aromatic aldehydes like 2,4-Dichloro-3-methylbenzaldehyde are studied for their environmental transformations by anaerobic bacteria. This includes examining the oxidation and reduction of aldehyde groups and the effects on environmental pollutants (A. Neilson et al., 1988).

5. Photochemistry and Photophysics

- The wavelength dependence of light-induced cycloadditions, including the activation of o-methylbenzaldehydes, has been investigated to understand the mechanistic processes and improve reaction design (J. Menzel et al., 2017).

6. Biological Applications

- Some derivatives of methylbenzaldehyde, such as 3-methylbenzaldehyde, have been studied for their potential as acaricides and mite kits against Tyrophagus putrescentiae, indicating their relevance in protecting food products (Jun-Hwan Park et al., 2017).

Mechanism of Action

Target of Action

Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzaldehyde derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that benzaldehyde derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (18904 g/mol) and structure, suggest that it may have reasonable bioavailability .

Result of Action

It’s known that benzaldehyde derivatives can have various biological effects, depending on their specific structures and the targets they interact with .

properties

IUPAC Name |

2,4-dichloro-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGYCLCLCVBLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3-methylbenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2446275.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446280.png)

![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2446284.png)

![[5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2446291.png)

![3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2446295.png)